3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUWFGBZUGWGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS No. 1266748-74-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14ClN
- Molecular Weight : 221.70 g/mol
- Chemical Structure :
This structure includes a chlorophenyl group and a nitrile functional group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the chlorophenyl moiety allows for interactions with various molecular targets, potentially modulating their activity. Research indicates that the compound may act on pathways related to metabolic processes and neuroendocrine signaling.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
-
Anticancer Activity :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, with IC50 values indicating potency comparable to known chemotherapeutic agents. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway. -
Antimicrobial Effects :
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It showed notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. -
Neuromodulatory Role :
Research involving animal models demonstrated that administration of this compound resulted in reduced food intake and body weight changes. This effect was mediated through neuromedin U receptor pathways, highlighting its potential application in obesity treatment.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Various synthetic routes have been explored:
- Synthesis Methodology : The compound can be synthesized using a multi-step process involving the reaction of appropriate chlorinated phenols with nitriles under controlled conditions.
- Analytical Techniques : Characterization of the compound has been performed using NMR spectroscopy, mass spectrometry, and HPLC to ensure quality control in biological assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
